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Compound of Interest

Compound Name: 14-Methyldocosanoyl-CoA

Cat. No.: B15547959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription

factor that plays a pivotal role in the regulation of lipid metabolism, particularly fatty acid

catabolism. As a member of the nuclear receptor superfamily, its activation leads to the

transcriptional upregulation of a suite of genes involved in fatty acid uptake, transport, and

oxidation in tissues with high fatty acid metabolic rates, such as the liver, heart, and skeletal

muscle. This makes PPARα a significant therapeutic target for metabolic disorders like

dyslipidemia and non-alcoholic fatty liver disease.

Endogenous ligands for PPARα include a variety of fatty acids and their derivatives. Notably,

very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) have been

identified as potent activators of PPARα. Crucially, it is their coenzyme A (CoA) thioesters that

are recognized as the high-affinity, active ligands that bind to PPARα, inducing a

conformational change that facilitates the recruitment of coactivator proteins and subsequent

gene transcription.

This document provides detailed application notes and experimental protocols for investigating

the activation of PPARα by 14-Methyldocosanoyl-CoA, a C23 branched-chain fatty acyl-CoA.

While direct experimental data for this specific molecule is limited, its structural characteristics

strongly suggest it is a potent PPARα agonist, based on studies of similar very-long-chain and

branched-chain fatty acyl-CoAs. The provided protocols and data serve as a comprehensive
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guide for researchers to characterize the interaction between 14-Methyldocosanoyl-CoA and

PPARα.

Data Presentation
The following tables summarize quantitative data for compounds structurally related to 14-
Methyldocosanoyl-CoA, providing an expected range of activity.

Table 1: Binding Affinity of Various Fatty Acyl-CoAs to PPARα

Ligand
Chain Length &
Type

Dissociation
Constant (Kd) (nM)

Reference

Lignoceroyl-CoA C24:0 VLCFA-CoA 3 ± 1 [1][2]

Cerotoyl-CoA C26:0 VLCFA-CoA 5 ± 1 [1][2]

Behenoyl-CoA C22:0 VLCFA-CoA 10 ± 1 [1][2]

Phytanoyl-CoA C20 BCFA-CoA 11 ± 1 [1][2]

Pristanoyl-CoA C19 BCFA-CoA 12 ± 1 [1][2]

Arachidonoyl-CoA C20:4 PUFA-CoA 20 ± 2 [1][2]

Lignoceric Acid C24:0 VLCFA > 1000 [1][2]

VLCFA: Very-Long-Chain Fatty Acid; BCFA: Branched-Chain Fatty Acid; PUFA:

Polyunsaturated Fatty Acid.

Table 2: Representative Fold Change in PPARα Target Gene Expression Upon Activator

Treatment
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Target Gene Function
Cell
Type/Tissue

Fold
Change

Activator Reference

ACOX1
Peroxisomal

β-oxidation

Human

Hepatocytes
~2-5 fold Wy-14643 [3]

CPT1A

Mitochondrial

fatty acid

uptake

Human

Hepatocytes
~2-4 fold Fenofibrate [4]

PDK4

Regulation of

glucose

utilization

Mouse Liver ~5-15 fold Wy-14643 [3]

FABP1

Fatty acid

binding and

transport

Mouse Liver ~3-8 fold Fenofibrate [4]

Signaling Pathway
The activation of target genes by 14-Methyldocosanoyl-CoA is mediated through the

canonical PPARα signaling pathway. As a branched-chain fatty acyl-CoA, it is hypothesized to

be a direct ligand for PPARα.
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Experimental Workflow for PPARα Activation Studies
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Synthesize or Procure
14-Methyldocosanoyl-CoA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15547959?utm_src=pdf-body-img
https://www.benchchem.com/product/b15547959?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the
Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the
peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses
PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and
Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Studying PPARα
Activation by 14-Methyldocosanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15547959#using-14-methyldocosanoyl-coa-to-study-
ppar-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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